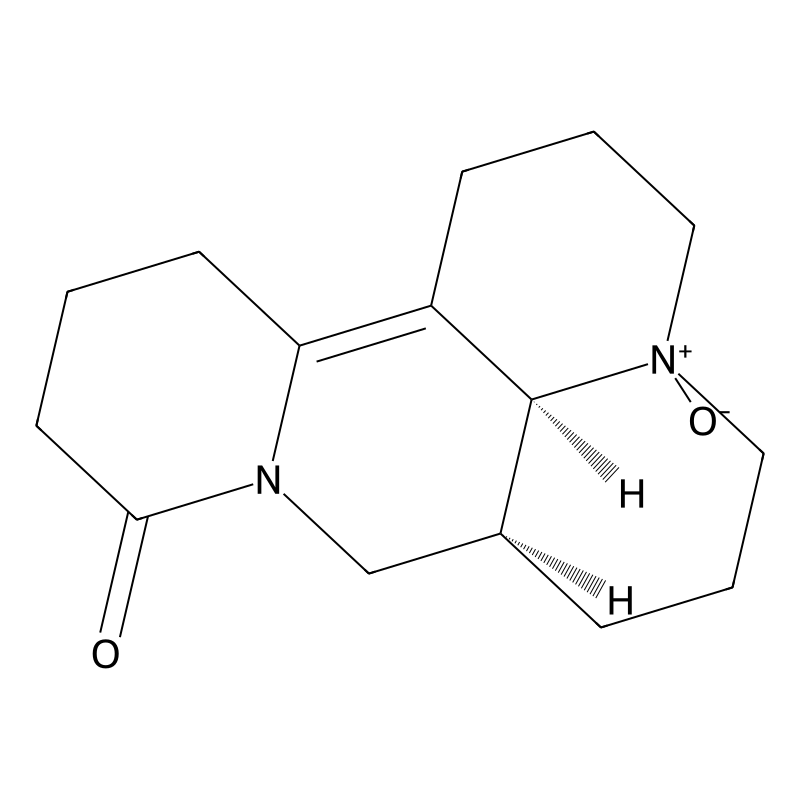Leontalbinine N-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Leontalbinine N-oxide is a naturally occurring alkaloid primarily derived from the seeds of the plant Sophora flavescens. This compound is characterized by its molecular formula and a molar mass of approximately 262.35 g/mol. It belongs to a class of compounds known as lupin alkaloids, which are recognized for their complex structures and diverse biological activities. The structure of Leontalbinine N-oxide features a unique arrangement of nitrogen and oxygen atoms, contributing to its reactivity and potential therapeutic applications .
Research indicates that Leontalbinine N-oxide exhibits significant biological activity, particularly in pharmacology. Studies have shown that it possesses antitumor properties, potentially through mechanisms that involve modulation of cell signaling pathways and apoptosis induction in cancer cells . Furthermore, it has been investigated for its effects on various signaling pathways, suggesting a role in broader therapeutic contexts .
The synthesis of Leontalbinine N-oxide can be achieved through several methods:
- Isolation from Natural Sources: Extracted from Sophora flavescens seeds using solvent extraction techniques.
- Chemical Synthesis: Involves the reaction of precursor compounds such as matrine derivatives with oxidizing agents under controlled conditions to yield Leontalbinine N-oxide .
- Biomimetic Transformations: Recent studies have explored biomimetic approaches for synthesizing this compound, utilizing enzymatic processes that mimic natural biosynthetic pathways .
Leontalbinine N-oxide has several potential applications:
- Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, it is being studied for use in developing new cancer therapies.
- Agricultural Chemicals: Its biological activity may also be harnessed for developing natural pesticides or herbicides.
- Research: Used as a biochemical tool in studies related to alkaloid functions and interactions within biological systems .
Studies on the interactions of Leontalbinine N-oxide with other biomolecules have revealed important insights into its mechanism of action. For instance, it has been shown to interact with cellular receptors and enzymes, influencing various metabolic pathways. These interactions are critical for understanding how Leontalbinine N-oxide exerts its biological effects and can inform the development of targeted therapies .
Leontalbinine N-oxide shares structural and functional similarities with several other compounds within the class of lupin alkaloids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |
|---|---|---|---|
| Matrine | Antiparasitic properties | Precursor to Leontalbinine N-oxide | |
| Sophoridine | Anticancer activity | Exhibits different pharmacological profiles | |
| Oxymatrine | Antiviral effects | More potent against specific viral strains |
Leontalbinine N-oxide is unique due to its specific formation pathway from matrine derivatives, as well as its distinct biological activities that set it apart from other similar alkaloids .








